REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH:8]([OH:10])=[O:9]>C1(C)C=CC=CC=1.C(#N)C>[CH:8]([O-:10])=[O:9].[CH2:1]([NH+:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
33.05 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
13.81 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The two-phase system was stirred overnight (17 hr) at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The toluene was removed by distillation (maximum bath temperature 120° C., overhead temperature kept above 100° C.) over several hr
|
Type
|
CUSTOM
|
Details
|
the contents sparged with a flow of nitrogen until no noticeable odor of toluene
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-].C(C)[NH+](CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 172.2 mmol | |
AMOUNT: MASS | 25.35 g | |
YIELD: PERCENTYIELD | 57.4% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |